2-(1-methyl-1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide

Description

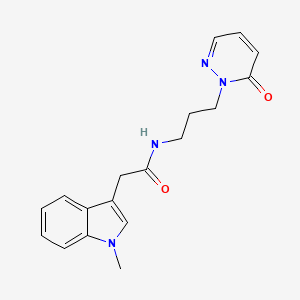

2-(1-methyl-1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a synthetic small molecule featuring three key structural motifs:

- Indole core: A 1-methyl-substituted indole ring, which is a privileged scaffold in medicinal chemistry due to its role in receptor binding and metabolic stability .

- Pyridazinone moiety: A 6-oxopyridazin-1(6H)-yl group, known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antihypertensive effects .

- Acetamide linker: A propyl chain connecting the indole and pyridazinone units, influencing molecular flexibility and solubility .

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-21-13-14(15-6-2-3-7-16(15)21)12-17(23)19-9-5-11-22-18(24)8-4-10-20-22/h2-4,6-8,10,13H,5,9,11-12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLUEFMOICXKMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-methyl-1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₆N₄O

- Molecular Weight : 296.32 g/mol

- CAS Number : 1209323-62-5

Anti-inflammatory Activity

Research indicates that compounds with indole structures often exhibit anti-inflammatory properties. For instance, related indole derivatives have shown the ability to inhibit lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) generation and nitric oxide (NO) release in macrophage cell lines, suggesting a potential mechanism for reducing inflammation .

Cytotoxicity Against Cancer Cells

The compound's structural analogs have been tested for cytotoxic activity against various cancer cell lines. For example, indole derivatives have demonstrated significant anti-proliferative effects on liver cancer cells (Hep-G2), with some compounds achieving cell viability rates comparable to standard chemotherapy drugs like doxorubicin .

Table 1: Cytotoxicity of Indole Derivatives Against Hep-G2 Cells

| Compound Name | Cell Viability (%) at 100 µg/mL | Reference |

|---|---|---|

| Indole A | 11.72 ± 0.53 | |

| Indole B | 18.92 ± 1.48 | |

| Doxorubicin | 10.8 ± 0.41 |

The biological activity of this compound may involve several mechanisms:

- Modulation of Immune Response : Similar compounds have been shown to reduce TNF-α levels in macrophages, indicating a role in modulating immune responses during inflammation .

- Antioxidant Activity : The ability to scavenge free radicals and inhibit lipid peroxidation is critical in mitigating oxidative stress, a common pathway in chronic diseases .

- Targeting Cancer Pathways : The structural features of the compound suggest potential interactions with key proteins involved in cancer proliferation and survival pathways, although specific targets remain to be elucidated.

Case Studies

A study examining the effects of various indole derivatives highlighted their potential as therapeutic agents against chronic inflammation and cancer. These findings support the hypothesis that similar compounds, such as this compound, could be developed for clinical use in treating inflammatory diseases and cancers .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs and their pharmacological properties, highlighting key differences in substituents, linker chains, and biological activities:

Key Insights from Structural Comparisons:

Indole Substitutions: The target compound’s 1-methylindole likely improves metabolic stability compared to unsubstituted indoles (e.g., ) but may reduce solubility relative to hydroxylated analogs (e.g., ZINC96116182) . Positional isomerism (indole-3 vs.

Pyridazinone Modifications: Aryl substituents (e.g., methylsulfanylphenyl in ) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Replacement with quinazolinone (as in ZINC08993868) introduces additional hydrogen-bonding sites, improving anticholinesterase activity .

Linker Chain Effects :

- Propyl vs. ethyl linkers influence conformational flexibility and binding pocket accommodation. Longer chains (propyl) may improve target engagement in deep pockets .

- Basic side chains (e.g., pyrrolidin-1-yl in ) dramatically enhance solubility, a feature absent in the target compound but critical for in vivo efficacy.

Biological Activity Trends: Pyridazinones generally exhibit anti-inflammatory and antimicrobial activities , while quinazolinones (ZINC08993868) show anticholinesterase effects . Adenosine receptor antagonists (e.g., ) highlight the importance of balancing lipophilicity and solubility for CNS targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.